5-Bromonaphtho[1,2-d][1,2,3]oxadiazole
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Overview
Description
5-Bromonaphtho[1,2-d][1,2,3]oxadiazole is a heterocyclic compound that features a bromine atom attached to a naphthalene ring fused with an oxadiazole ring
Mechanism of Action
Mode of Action
Oxadiazole derivatives, a class of compounds to which 5-bromonaphtho[1,2-d][1,2,3]oxadiazole belongs, are known to exhibit a variety of biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer effects . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromonaphtho[1,2-d][1,2,3]oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-2-naphthylamine with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromonaphtho[1,2-d][1,2,3]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-Bromonaphtho[1,2-d][1,2,3]oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
5-Bromonaphtho[2,1-b]furan-2-yl-N-phenyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with similar structural features and applications.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and overall structure.
Uniqueness
5-Bromonaphtho[1,2-d][1,2,3]oxadiazole is unique due to its specific fusion of the naphthalene and oxadiazole rings, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in optoelectronic applications and as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromobenzo[e][1,2,3]benzoxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-5-9-10(12-13-14-9)7-4-2-1-3-6(7)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOAAINUCLEOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=NO3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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